molecular formula C11H14FNO B8267256 N-(4-Fluoro-2-methoxybenzyl)cyclopropanamine

N-(4-Fluoro-2-methoxybenzyl)cyclopropanamine

Cat. No.: B8267256
M. Wt: 195.23 g/mol
InChI Key: ZYHHGQYYXFYOED-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-methoxybenzyl)cyclopropanamine is an organic compound with the molecular formula C11H14FNO It is a derivative of cyclopropanamine, where the amine group is substituted with a 4-fluoro-2-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-methoxybenzyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 4-fluoro-2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-methoxybenzyl)cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-Fluoro-2-methoxybenzyl)cyclopropanone, while reduction may produce N-(4-Fluoro-2-methoxybenzyl)cyclopropanol.

Scientific Research Applications

N-(4-Fluoro-2-methoxybenzyl)cyclopropanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-Fluoro-2-methoxybenzyl)cyclopropanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluoro-2-methylbenzyl)cyclopropanamine: Similar in structure but with a methyl group instead of a methoxy group.

    N-(4-Methoxybenzyl)cyclopropanamine: Lacks the fluoro substitution.

    N-(4-Fluoro-2-hydroxybenzyl)cyclopropanamine: Contains a hydroxy group instead of a methoxy group.

Uniqueness

N-(4-Fluoro-2-methoxybenzyl)cyclopropanamine is unique due to the presence of both fluoro and methoxy substituents on the benzyl group. This combination of functional groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(4-fluoro-2-methoxyphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-14-11-6-9(12)3-2-8(11)7-13-10-4-5-10/h2-3,6,10,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHHGQYYXFYOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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